1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, often involves strategic functionalization and cyclization reactions. For instance, the Vilsmeier-Haack reaction has been employed to synthesize various pyrazole-4-carbaldehydes by introducing aldehyde groups into the pyrazole ring, providing a versatile intermediate for further derivatization (Hu et al., 2010).
Molecular Structure Analysis
The crystal structure of pyrazole derivatives has been extensively studied, revealing insights into their spatial arrangement and molecular interactions. For example, a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, showcasing the molecule's planarity and potential for intermolecular interactions (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. For instance, reactions with cyclohexylamine can lead to different products based on the substituents present on the pyrazole ring, indicating the influence of structural variations on reactivity and product formation (Jessica Orrego Hernandez et al., 2015).
Scientific Research Applications
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- Application: Cyclic polymers are a unique class of macromolecules with potential applications in various fields .
- Method: The synthesis of cyclic polymers involves representative synthetic strategies for making cyclic polymers and their derivative topological polymers with more complex structures .
- Results: Significant advances have been made to prepare these fascinating polymers, which allow for the exploration of their topological effects .
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- Application: 2-Chloroethanol, also called ethylene chlorohydrin or glycol chlorohydrin, is an organic chemical compound used in various applications. The molecule is bifunctional, consisting of both an alkyl chloride and an alcohol functional group .
- Method: 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results: 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .
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- Application: Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
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- Application: 2-Chloroethanol, also called ethylene chlorohydrin or glycol chlorohydrin, is an organic chemical compound with the chemical formula HOCH 2 CH 2 Cl and the simplest beta-halohydrin (chlorohydrin). This colorless liquid has a pleasant ether-like odor. It is miscible with water. The molecule is bifunctional, consisting of both an alkyl chloride and an alcohol functional group .
- Method: 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results: 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .
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- Application: Chloroethyl chloroformates ( chemical formula: C 3 H 4 Cl 2 O 2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-known compounds, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
properties
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDCNHFMCCQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548821 | |
Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120842-55-9 | |
Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120842-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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